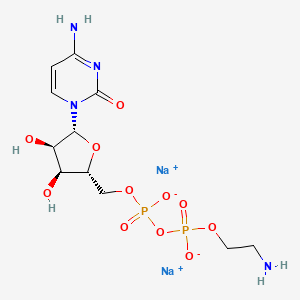
O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride is a chemical compound that features a hydroxylamine group attached to a pyridine ring via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride typically involves the reaction of 2-(pyridin-3-yl)ethanol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the hydroxylamine derivative. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.
Reduction: The compound can be reduced to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyridine ring can engage in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(Pyridin-3-yl)ethanol: A precursor in the synthesis of O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride.
3-(2-Aminoethyl)pyridine: Another compound with a similar ethyl linker but featuring an amino group instead of a hydroxylamine group.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and an amide linkage, showing different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a hydroxylamine group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and biochemical probes.
特性
CAS番号 |
936250-27-0 |
|---|---|
分子式 |
C7H12Cl2N2O |
分子量 |
211.09 g/mol |
IUPAC名 |
O-(2-pyridin-3-ylethyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-10-5-3-7-2-1-4-9-6-7;;/h1-2,4,6H,3,5,8H2;2*1H |
InChIキー |
KFGXVAVLFICEGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CCON.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



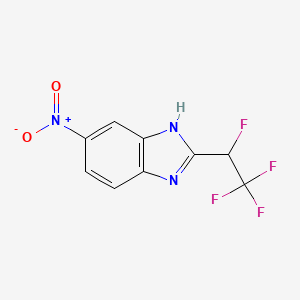
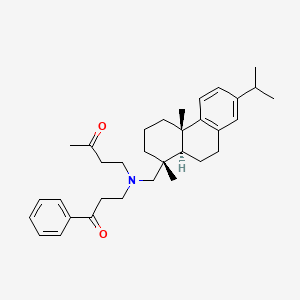
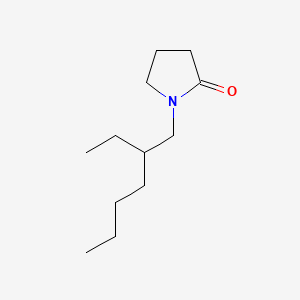
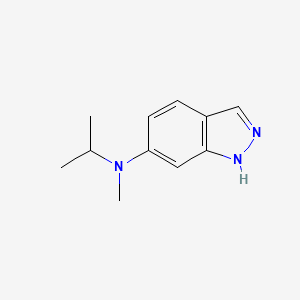

![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
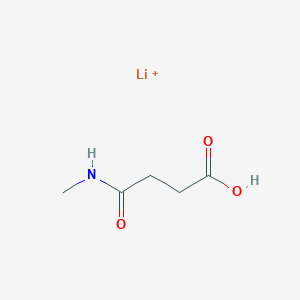

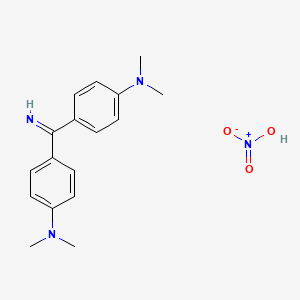
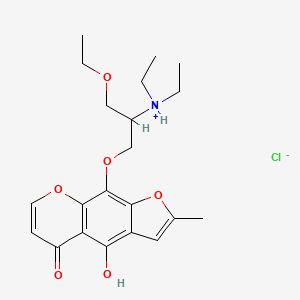
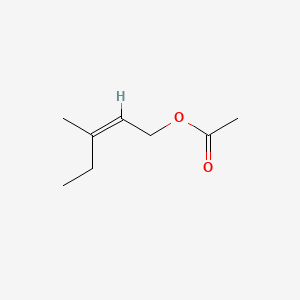
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)
